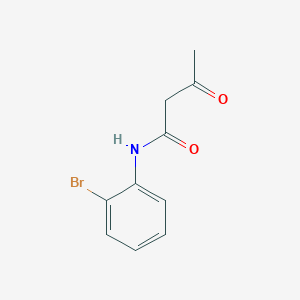

n-(2-Bromophenyl)-3-oxobutanamide

Vue d'ensemble

Description

N-(2-Bromophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a bromine atom attached to the phenyl ring and a ketone group in the butanamide chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mécanisme D'action

Target of Action

N-(2-Bromophenyl)-3-oxobutanamide is a compound that primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The molecular effect of this compound’s action is the formation of a new Pd–C bond . On a cellular level, this can lead to the synthesis of various organic compounds through the SM coupling reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially affect the action of this compound.

Analyse Biochimique

Biochemical Properties

N-(2-Bromophenyl)-3-oxobutanamide has been shown to interact with enzymes such as alpha-glucosidase and alpha-amylase . These interactions influence the activity of these enzymes, potentially affecting the breakdown of carbohydrates in the body .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function. It has been suggested that this compound may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential inhibition or activation of enzymes . These interactions can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages . These studies have helped to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that may involve interaction with transporters or binding proteins . This distribution can affect its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-3-oxobutanamide typically involves the reaction of 2-bromoaniline with acetoacetic ester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where 2-bromoaniline and acetoacetic ester are continuously fed into the reactor. The reaction is catalyzed by an acid or base, and the product is continuously extracted and purified using techniques such as distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Bromophenyl)-3-oxobutanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids.

Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at temperatures ranging from 60-100°C.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used, and the reactions are conducted in acidic or basic media.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, and the reactions are performed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include N-(2-substituted phenyl)-3-oxobutanamides.

Oxidation Reactions: Products include 2-bromobenzoic acid derivatives.

Reduction Reactions: Products include N-(2-bromophenyl)-3-hydroxybutanamides.

Applications De Recherche Scientifique

N-(2-Bromophenyl)-3-oxobutanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Comparaison Avec Des Composés Similaires

N-(2-Bromophenyl)-3-oxobutanamide can be compared with other similar compounds such as:

N-(2-Chlorophenyl)-3-oxobutanamide: Similar in structure but with a chlorine atom instead of bromine, leading to differences in reactivity and biological activity.

N-(2-Fluorophenyl)-3-oxobutanamide: Contains a fluorine atom, which affects its electronic properties and reactivity.

N-(2-Iodophenyl)-3-oxobutanamide: The presence of an iodine atom results in different steric and electronic effects compared to the bromine derivative.

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can participate in various substitution and addition reactions, making it a valuable compound in synthetic chemistry and research applications.

Propriétés

IUPAC Name |

N-(2-bromophenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBZFPHVMQLUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976392 | |

| Record name | N-(2-Bromophenyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-45-1 | |

| Record name | N-(2-Bromophenyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2888139.png)

![2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2888140.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B2888142.png)

![4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2888149.png)

![(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B2888153.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2888156.png)

![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)

![N-(4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2888161.png)